Cas no 1779448-04-2 (2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid)

2-Amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid is a cyclopropane-derived amino acid derivative featuring a 4-chlorophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to constrained amino acids, which are valuable in drug design for modulating conformational flexibility and enhancing binding affinity. The presence of the chlorophenyl group may contribute to improved lipophilicity and metabolic stability, making it a potential intermediate for bioactive molecules. Its rigid cyclopropane core offers steric constraints that can influence stereoelectronic properties, aiding in the development of selective enzyme inhibitors or receptor modulators. The compound is typically utilized in research applications requiring tailored amino acid scaffolds.
2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid structure
1779448-04-2 structure
商品名:2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid
CAS番号:1779448-04-2
MF:C11H12ClNO2
メガワット:225.671482086182
CID:6442355
PubChem ID:84056305

2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid
    • EN300-1987286
    • 1779448-04-2
    • 2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
    • インチ: 1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)11(5-6-11)9(13)10(14)15/h1-4,9H,5-6,13H2,(H,14,15)
    • InChIKey: CTQKKYJIDFUZLF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1(C(C(=O)O)N)CC1

計算された属性

  • せいみつぶんしりょう: 225.0556563g/mol
  • どういたいしつりょう: 225.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987286-0.1g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
0.1g
$1320.0 2023-09-16
Enamine
EN300-1987286-2.5g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
2.5g
$2940.0 2023-09-16
Enamine
EN300-1987286-1.0g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
1g
$1500.0 2023-05-31
Enamine
EN300-1987286-10.0g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
10g
$6450.0 2023-05-31
Enamine
EN300-1987286-1g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
1g
$1500.0 2023-09-16
Enamine
EN300-1987286-0.05g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
0.05g
$1261.0 2023-09-16
Enamine
EN300-1987286-0.5g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
0.5g
$1440.0 2023-09-16
Enamine
EN300-1987286-5.0g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
5g
$4349.0 2023-05-31
Enamine
EN300-1987286-10g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
10g
$6450.0 2023-09-16
Enamine
EN300-1987286-5g
2-amino-2-[1-(4-chlorophenyl)cyclopropyl]acetic acid
1779448-04-2
5g
$4349.0 2023-09-16

2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid 関連文献

2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acidに関する追加情報

Professional Introduction to 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic Acid (CAS No. 1779448-04-2)

2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid, identified by its CAS number 1779448-04-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development in medicinal chemistry.

The structural framework of 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid consists of a cyclopropyl ring substituted with an amino group and a 4-chlorophenyl moiety, which is linked to an acetic acid side chain. This configuration imparts distinct chemical properties that make it a valuable scaffold for designing novel therapeutic agents. The presence of both polar and non-polar functional groups within the molecule allows for diverse interactions with biological targets, which is a critical factor in drug discovery.

In recent years, the pharmaceutical industry has shown increasing interest in developing small-molecule inhibitors that target specific enzymes and receptors involved in various disease pathways. The cyclopropyl group in 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid has been identified as a key structural element that can enhance binding affinity and selectivity towards certain biological targets. This feature has prompted researchers to explore its potential as a lead compound in the development of new drugs.

One of the most compelling aspects of 1779448-04-2 is its ability to modulate enzymatic activity through precise steric and electronic interactions. The combination of the amino group and the chlorophenyl substituent creates a multifunctional platform that can be further modified to optimize pharmacokinetic properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop compounds with improved solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the potential of derivatives of 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid in addressing various therapeutic challenges. For instance, research indicates that modifications to the cyclopropyl ring can enhance binding to protease enzymes, which are implicated in conditions such as inflammation and cancer. These findings suggest that CAS No. 1779448-04-2 could serve as a foundation for developing novel anti-inflammatory and anticancer agents.

The 4-chlorophenyl group in the molecule also plays a crucial role in determining its biological activity. Chlorophenyl derivatives are known for their ability to interact with aromatic residues in protein targets, leading to potent inhibition of enzymatic functions. This property has been exploited in the design of drugs targeting pathways such as tyrosine kinase inhibition, which is relevant in oncology and immunology research.

In addition to its potential as an enzyme inhibitor, 1779448-04-2 has been investigated for its role as a modulator of receptor activity. The structural features of this compound allow it to engage with specific binding sites on cell surface receptors, influencing signaling pathways that are critical for maintaining homeostasis. Such interactions have been explored in the context of developing treatments for neurological disorders, where precise modulation of receptor activity is essential.

The synthesis and characterization of derivatives of 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid have been subjects of considerable interest in synthetic organic chemistry. Researchers have developed efficient methodologies for introducing various functional groups onto the cyclopropyl ring while maintaining the integrity of the core structure. These advancements have enabled the rapid exploration of chemical space, leading to the discovery of novel analogs with enhanced pharmacological profiles.

The pharmacokinetic properties of compounds derived from CAS No. 1779448-04-2 have also been extensively studied. By optimizing solubility and metabolic stability, researchers aim to improve the bioavailability and reduce toxicity associated with small-molecule drugs. The cyclopropyl group has been found to influence both lipophilicity and solubility, making it possible to fine-tune these properties through strategic modifications.

In conclusion, 1779448-04-2, or more specifically 2-amino-2-1-(4-chlorophenyl)cyclopropylacetic acid, represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer opportunities for designing drugs with targeted biological activities across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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